molecular formula C8H6I2N2O B1424166 3,7-Diiodo-6-methoxy-1H-indazole CAS No. 1190321-03-9

3,7-Diiodo-6-methoxy-1H-indazole

Cat. No.: B1424166
CAS No.: 1190321-03-9
M. Wt: 399.95 g/mol
InChI Key: PTTVVOHZSDDNPP-UHFFFAOYSA-N
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Description

3,7-Diiodo-6-methoxy-1H-indazole (CAS 1190321-03-9) is a high-value chemical building block for drug discovery and development. With a molecular formula of C8H6I2N2O and a molecular weight of 399.96 g/mol, this compound features a strategically substituted indazole core, recognized as a privileged scaffold in medicinal chemistry . The presence of two iodine atoms on the benzo ring creates a versatile template for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling rapid exploration of structure-activity relationships. The indazole scaffold is of significant interest due to its widespread appearance in compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities . Marketed drugs containing the indazole motif, such as the kinase inhibitor Pazopanib, underscore the therapeutic relevance of this chemical class . The specific substitution pattern of this compound makes it a particularly useful intermediate for synthesizing novel compounds for biological screening and lead optimization efforts. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-diiodo-6-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2N2O/c1-13-5-3-2-4-7(6(5)9)11-12-8(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTVVOHZSDDNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NNC(=C2C=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302386
Record name 3,7-Diiodo-6-methoxy-1H-indazole
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Molecular Weight

399.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-03-9
Record name 3,7-Diiodo-6-methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Diiodo-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 3,7 Diiodo 6 Methoxy 1h Indazole

Elucidation of Reaction Pathways in Indazole Core Formation

The synthesis of the indazole core can be achieved through various strategic approaches, often involving cyclization reactions that form the crucial N-N bond. While specific studies on the direct synthesis of 3,7-Diiodo-6-methoxy-1H-indazole are not extensively detailed in the literature, the formation of the substituted indazole ring can be understood through established general mechanisms.

Common pathways to the indazole skeleton include the intramolecular cyclization of o-azidobenzaldehydes or o-azidobenzylamines, and the condensation of hydrazines with appropriate carbonyl precursors. A notable modern approach involves the Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones, which proceeds through a cascade involving C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and reductive elimination to form the indazole ring. rsc.org Another powerful method is the 1,3-dipolar cycloaddition between diazo compounds and arynes, which can efficiently generate 3-substituted indazoles. organic-chemistry.org

For a molecule with the substitution pattern of this compound, the synthetic strategy would likely involve forming the 6-methoxy-1H-indazole core first, followed by regioselective iodination. The initial formation could proceed via a reaction of a substituted 2-halobenzonitrile with a hydrazine (B178648) derivative, catalyzed by copper, which results in a cascade coupling and condensation process. organic-chemistry.org The electronic properties of the methoxy (B1213986) group, an electron-donating group, would influence the reactivity of the precursors during these cyclization reactions.

A potential reaction mechanism for indazole formation involves a domino benzannulation of o-chloropyrazolyl ynones with nitromethane (B149229) derivatives, proceeding through a tandem Michael addition and subsequent cyclization. researchgate.net

Mechanisms of Regioselective Halogenation (Iodination)

The introduction of two iodine atoms at specific positions (C3 and C7) on the 6-methoxy-1H-indazole core is a critical step governed by the principles of electrophilic aromatic substitution on a heterocyclic system. The regioselectivity is dictated by the electronic nature of the indazole ring and its substituents.

The indazole nucleus is generally susceptible to electrophilic attack. The methoxy group at the C6 position is an activating, ortho-para directing group. This electronic influence enhances the electron density at the C5 and C7 positions, making them more susceptible to electrophilic attack.

The iodination at the C3 position is also a common and favorable process in indazoles. This can be achieved by treating the indazole with iodine (I₂) and a base like potassium hydroxide (B78521) (KOH) in a solvent such as DMF or dioxane. chim.it For instance, 5-methoxyindazole has been quantitatively iodinated at the C3 position under similar conditions. chim.it The mechanism involves the deprotonation of the N1-H by the base to form the indazolide anion. This anion increases the nucleophilicity of the ring, facilitating the attack on the electrophilic iodine source at the C3 position.

Achieving the specific 3,7-diiodo pattern requires a controlled, stepwise approach.

C7-Iodination : The electron-donating methoxy group at C6 strongly directs electrophiles to the C7 position. Direct iodination of 6-methoxy-1H-indazole would likely yield the 7-iodo derivative. This is analogous to the regioselective C7-bromination of 4-substituted 1H-indazoles using N-bromosuccinimide (NBS), where the position of attack is controlled by the existing substituents. nih.gov

C3-Iodination : Following the C7-iodination, the subsequent iodination at the C3 position can be performed. The presence of the first iodine atom and the methoxy group will modulate the reactivity for the second substitution, but the C3 position remains a favorable site for electrophilic attack, particularly after N-deprotonation.

The selection of iodinating agents and reaction conditions is crucial for controlling the regioselectivity and preventing poly-halogenation.

PositionReagent SystemMechanistic Role
C3 I₂ / KOH / DMFN1-deprotonation forms an indazolide anion, increasing nucleophilicity for attack at C3. chim.it
C7 I₂ / Electrophilic PromoterThe electron-donating 6-methoxy group directs the electrophilic iodine to the ortho C7 position.

Kinetics and Thermodynamics of Tautomeric Equilibria in 1H-Indazoles with Diiodo and Methoxy Substituents

Indazole and its derivatives exist in tautomeric forms, primarily the 1H- and 2H-tautomers. jmchemsci.com For most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. jmchemsci.comnih.gov This stability difference can be quantified; for the parent indazole, the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.gov

The tautomeric equilibrium of this compound is influenced by the electronic effects of its substituents.

Methoxy Group (C6) : The electron-donating methoxy group influences the electron distribution in the benzene (B151609) portion of the molecule.

Iodo Groups (C3 and C7) : Iodine is an electronegative halogen but can also exhibit weak electron-donating resonance effects. Its primary influence is often through inductive electron withdrawal and steric bulk.

The equilibrium between the 1H and 2H tautomers is a dynamic process. The relative stability and, therefore, the position of the equilibrium, can be affected by solvent, temperature, and the electronic nature of the substituents. rsc.org For 3,7-diiodo-6-methoxy-indazole, the 1H-tautomer is expected to be the major form in solution. Theoretical calculations, such as Density Functional Theory (DFT), can provide quantitative insights into the energy difference between the tautomers. For example, in methyl 5-bromo-1H-indazole-3-carboxylate, the 1H-tautomer is favored over the 2H-tautomer by 3.1 kcal/mol. beilstein-journals.org The pKb values also reflect this, with 2-methyl-2H-indazole being a stronger base (pKb = 2.02) than 1-methyl-1H-indazole (pKb = 0.42), indicating differences in electron availability at the nitrogen atoms. jmchemsci.com

The interconversion mechanism between tautomers in solution often involves solvent molecules that facilitate proton transfer in a cyclic transition state. rsc.org

TautomerExpected Relative StabilityInfluencing Factors
1H-Indazole More stable (major form)General thermodynamic preference for indazoles. jmchemsci.comnih.gov
2H-Indazole Less stable (minor form)Steric hindrance from the C7-iodo group may further destabilize this form.

Mechanistic Insights into Functionalization and Derivatization Reactions

The diiodo-substituted indazole is a versatile platform for further chemical modification, primarily through reactions that functionalize the C-H or C-I bonds.

While many functionalization reactions on indazoles are ionic, radical pathways provide an alternative and powerful route for creating new bonds. researchgate.net Direct C-H functionalization via a radical mechanism is an efficient strategy for modifying heterocyclic compounds. researchgate.netnih.gov

For an electron-rich system like this compound, radical reactions could potentially occur at the remaining C-H positions (C4 and C5). A plausible mechanism for radical C-H functionalization often involves:

Radical Generation : A radical initiator (e.g., an organic peroxide or a photocatalyst) generates a reactive radical species.

Hydrogen Atom Abstraction (HAT) : The generated radical abstracts a hydrogen atom from one of the C-H bonds of the indazole ring, creating an indazolyl radical intermediate.

Radical Coupling : The indazolyl radical then couples with another radical or a radical trap to form the final functionalized product.

An example of a radical process on the indazole core is the C3-nitration of 2H-indazoles using Fe(NO₃)₃ and TEMPO, which proceeds through a proposed radical mechanism. chim.it Similarly, radical C3-selenylation has been achieved using diphenyl diselenide under radical-promoting conditions. chim.it These precedents suggest that the C-H bonds of the diiodo-methoxy-indazole could be targeted by similar radical functionalization strategies.

The two carbon-iodine bonds in this compound are prime sites for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. nih.gov These reactions are fundamental for building molecular complexity. The general catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling, which couples the iodo-indazole with a boronic acid, involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond (at C3 or C7) of the indazole. This is typically the rate-determining step and results in a Pd(II) intermediate. The C7-I bond might react preferentially over the C3-I bond, or vice-versa, depending on the specific ligands and conditions, allowing for potential regioselective functionalization.

Transmetalation : The organoborane (R-B(OH)₂) coordinates to the palladium center, and in the presence of a base, the organic group (R) is transferred from boron to palladium, displacing the iodide ligand. The base is crucial for activating the boronic acid.

Reductive Elimination : The two organic groups on the palladium (the indazolyl group and the R group) couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

This process can be performed sequentially on the C7-I and C3-I bonds to introduce two different aryl or alkyl groups, making this compound a valuable building block in synthetic chemistry. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3,7 Diiodo 6 Methoxy 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 3,7-Diiodo-6-methoxy-1H-indazole, a suite of NMR experiments, including ¹H, ¹³C, and nitrogen NMR, as well as two-dimensional techniques, are essential for a complete assignment.

Detailed ¹H and ¹³C NMR Spectral Analysis for Diiodinated Methoxyindazoles

While specific spectral data for this compound is not widely published in peer-reviewed literature, the expected ¹H and ¹³C NMR spectra can be predicted based on the analysis of related substituted indazoles. The substitution pattern, including the electron-donating methoxy (B1213986) group and the electron-withdrawing and magnetically anisotropic iodine atoms, significantly influences the chemical shifts.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

Aromatic Protons: The indazole core of this compound has two aromatic protons at the C4 and C5 positions. Due to the substitution pattern, these would likely appear as singlets or narrow doublets, depending on the coupling constants. The precise chemical shifts would be influenced by the combined electronic effects of the iodo and methoxy substituents.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group would be expected, typically in the range of 3.8-4.0 ppm. wiley-vch.de

NH Proton: A broad singlet for the N-H proton of the indazole ring is anticipated, typically appearing downfield (often >10 ppm), and its signal can be confirmed by D₂O exchange. wiley-vch.dechemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

Aromatic Carbons: The spectrum would show eight distinct signals for the carbon atoms of the indazole ring system. The carbons bearing the iodine atoms (C3 and C7) would be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.

Methoxy Carbon: The carbon of the methoxy group is expected to resonate in the aliphatic region, typically around 55-60 ppm. wiley-vch.de

Quaternary Carbons: The carbons C3, C3a, C6, C7, and C7a are quaternary and would generally show lower intensity signals compared to the protonated carbons.

For comparison, the reported NMR data for a related compound, 3-ethoxycarbonyl-7-methoxy-1H-indazole , shows the methoxy protons at 3.98 ppm and the methoxy carbon at 55.51 ppm. wiley-vch.de The aromatic protons and carbons appear in characteristic regions, which are modulated by the specific substituents present. wiley-vch.de

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

Proton Predicted Chemical Shift (ppm) Multiplicity
H4 ~7.0-7.5 Singlet/Doublet
H5 ~7.0-7.5 Singlet/Doublet
-OCH₃ ~3.9-4.1 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

Carbon Predicted Chemical Shift (ppm)
C3 Low ppm (due to Iodine)
C4 110-130
C5 110-130
C6 150-160 (attached to -OCH₃)
C7 Low ppm (due to Iodine)
C3a 120-140
C7a 140-150

Application of ¹⁴N and ¹⁵N NMR in Distinguishing Tautomers and Isomers

Indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. Nitrogen NMR, particularly ¹⁵N NMR, is a highly effective technique for distinguishing between these tautomers and other potential isomers. acs.org The chemical shift of the nitrogen atoms is highly sensitive to their chemical environment.

In the case of this compound, the nitrogen atoms would have distinct chemical shifts depending on whether the proton is located on N1 or N2.

1H-Tautomer: In this form, N1 is a pyrrole-type nitrogen (protonated) and N2 is a pyridine-type nitrogen.

2H-Tautomer: In this form, N2 is the protonated, pyrrole-type nitrogen, and N1 is the pyridine-type nitrogen.

The significant difference in the electronic environment results in large differences in ¹⁵N chemical shifts, often exceeding 20 ppm, allowing for unambiguous identification of the dominant tautomer in solution. researchgate.net Furthermore, one-bond and long-range coupling constants between protons and ¹⁵N (¹J(N,H) and ⁿJ(N,H)) can provide definitive proof of the proton's location on the heterocycle. researchgate.net

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of substituted indazoles by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to identify spin-spin coupling between adjacent protons. For this compound, it would confirm the relationship between the aromatic protons on the benzene (B151609) ring portion.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons (C4, C5, and the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

Correlations from the methoxy protons to the C6 carbon.

Correlations from the aromatic protons (H4, H5) to neighboring carbons, helping to place them correctly in the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display several characteristic absorption bands:

N-H Stretch: A moderate to sharp band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring. wiley-vch.de

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). wiley-vch.de

C=C and C=N Stretches: Aromatic ring stretching vibrations for the C=C and C=N bonds would be found in the 1400-1650 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the asymmetric C-O-C stretching of the methoxy group would be prominent in the 1200-1275 cm⁻¹ region.

C-I Stretch: The carbon-iodine stretching vibrations would occur at low frequencies, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic ring system would be expected to give strong signals. Surface-Enhanced Raman Spectroscopy (SERS) could also be employed, which has been shown for 1H-indazole to reveal information about the molecule's orientation when adsorbed onto a metal surface.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge (m/z) ratio. For this compound, with a molecular formula of C₈H₆I₂N₂O, the expected monoisotopic mass is 415.8570 g/mol . HRMS can measure this mass to within a few parts per million (ppm), providing strong evidence for the proposed formula and ruling out other possibilities with the same nominal mass. rsc.org

Furthermore, the mass spectrum would exhibit a distinctive isotopic pattern due to the presence of two iodine atoms. Iodine is monoisotopic (¹²⁷I), so the primary feature would be the fragmentation pattern. Common fragmentation pathways for indazoles can include the loss of substituents or cleavage of the indazole ring itself. The molecular ion peak [M]⁺ would be expected, along with fragments corresponding to the loss of iodine, methyl, or methoxy groups.

X-ray Crystallography for Solid-State Structural Determination and Stereochemistry

While solution-state techniques like NMR provide a detailed picture of a molecule's structure, X-ray crystallography offers an exact determination of the atomic positions in the solid state. nih.gov To date, there are no publicly available crystal structures for this compound.

Should a suitable single crystal be grown, X-ray diffraction analysis would provide a wealth of information, including:

Unambiguous Confirmation of Connectivity: It would definitively confirm the positions of the two iodine atoms and the methoxy group on the indazole core, resolving any ambiguity from other methods.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would reveal any distortions in the ring system caused by the bulky iodine and methoxy substituents.

Planarity: It would determine the planarity of the bicyclic indazole system.

Intermolecular Interactions: The crystal packing would reveal intermolecular interactions such as hydrogen bonding (e.g., N-H···N interactions between molecules) and potential halogen bonding involving the iodine atoms, which govern the solid-state architecture. Studies on related indazole derivatives have shown the formation of dimers through intermolecular hydrogen bonds. acs.orgnih.gov

Computational Chemistry Investigations of 3,7 Diiodo 6 Methoxy 1h Indazole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

No DFT studies specifically for 3,7-diiodo-6-methoxy-1H-indazole were found.

Research on other substituted indazoles often employs DFT to understand their electronic properties. For instance, studies on different indazole derivatives have utilized DFT calculations to optimize molecular geometry and analyze electronic characteristics.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

There is no available molecular orbital analysis for this compound.

In studies of other indazole compounds, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap. A larger energy gap generally suggests higher stability and lower chemical reactivity. This type of analysis helps in predicting how the molecule might behave in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

No NBO analysis has been published for this compound.

NBO analysis is a computational method used to study charge delocalization and the stability of molecules. For other heterocyclic compounds, NBO calculations have been used to investigate the interactions between filled and vacant orbitals, which can indicate the presence of stabilizing hyperconjugative interactions.

Electrostatic Potential Surface (MESP) Mapping

MESP maps for this compound are not available in the reviewed literature.

MESP mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. The map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), offering insights into molecular reactivity and intermolecular interactions.

Conformational Analysis and Energy Landscapes

Specific conformational analyses and energy landscapes for this compound have not been reported.

For flexible molecules, conformational analysis is performed to identify the most stable three-dimensional structures (conformers) and the energy barriers between them. This is important for understanding how a molecule's shape can influence its biological activity or reactivity.

Molecular Docking and Binding Affinity Predictions (Excluding ADMET/Clinical)

No molecular docking or binding affinity prediction studies were found for this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is frequently used in drug discovery to screen for potential drug candidates by predicting their binding affinity to a specific protein target. While this has been done for other indazole derivatives, data for the title compound is absent.

In Silico Modeling of Reaction Pathways and Transition States

There are no published in silico models of reaction pathways or transition states involving this compound.

Computational modeling can be used to simulate chemical reactions, identifying the most likely pathways and the structures of high-energy transition states. This information is valuable for understanding reaction mechanisms and optimizing synthetic routes.

The specific computational chemistry investigations for this compound, as outlined in the requested structure, are not present in the current body of scientific literature. While the methodologies described are standard for the characterization of novel chemical entities, they have not yet been applied to this particular compound in published research. The information that is available is limited to its identification in chemical supplier databases. Future research may explore the computational properties of this molecule, which would provide the data necessary for a detailed analysis as originally requested.

Ligand Design Principles Based on Computational Insights

Computational chemistry provides a powerful lens through which to understand the structural and electronic properties of molecules, thereby guiding the rational design of novel ligands. While specific computational studies on this compound are not extensively available in the public domain, we can infer key ligand design principles by examining computational investigations of similarly substituted indazole derivatives. These studies, often employing Density Functional Theory (DFT) and molecular docking, offer valuable insights into how substitutions on the indazole scaffold influence its potential as a pharmacophore.

Influence of Substituents on the Indazole Scaffold

The electronic and steric character of the indazole core is significantly modulated by its substituents. The interplay between the electron-donating methoxy (B1213986) group at the C6 position and the bulky, electron-withdrawing iodine atoms at the C3 and C7 positions in this compound is crucial for its interaction with biological targets.

Methoxy Group (C6): The methoxy group is a well-known electron-donating group through resonance. Its presence at the C6 position is expected to increase the electron density of the benzene (B151609) portion of the indazole ring. This can enhance π-π stacking interactions with aromatic residues in a protein's binding pocket. Computational studies on other methoxy-substituted indazoles have highlighted the role of this group in forming favorable interactions. japsonline.com

Iodine Atoms (C3 and C7): The iodine atoms introduce significant steric bulk and have a dual electronic nature. While halogens are typically electron-withdrawing through induction, larger halogens like iodine can also participate in halogen bonding, a non-covalent interaction with nucleophilic atoms (e.g., oxygen, nitrogen, sulfur) in a protein. The presence of two iodine atoms at sterically distinct positions (C3 and C7) offers multiple potential points for such interactions. Molecular docking studies on various halogenated indazoles have demonstrated the importance of these interactions for binding affinity.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

DFT studies on substituted indazoles frequently involve the calculation of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO and LUMO). nih.govresearchgate.net These calculations are critical for understanding the reactive nature of the molecule and its potential interaction points.

MEP Analysis: For a molecule like this compound, the MEP map would likely show a region of negative potential (nucleophilic) around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen of the methoxy group. Conversely, positive potential (electrophilic) would be expected around the hydrogen atom of the N-H group and potentially a region of positive potential on the iodine atoms (the σ-hole), which is crucial for halogen bonding.

The following table summarizes the expected influence of the substituents on the computational parameters of this compound, based on general principles from related studies.

SubstituentPositionExpected Influence on Electronic PropertiesPotential Role in Ligand Binding
IodoC3Electron-withdrawing (inductive), Halogen bond donor (σ-hole)Steric interactions, Halogen bonding
MethoxyC6Electron-donating (resonance)Hydrogen bond acceptor, π-π stacking enhancement
IodoC7Electron-withdrawing (inductive), Halogen bond donor (σ-hole)Steric interactions, Halogen bonding

Structure-Activity Relationship (SAR) Insights from Docking Studies

Molecular docking simulations of various indazole derivatives into the active sites of different enzymes, such as kinases and aromatase, have provided valuable structure-activity relationship (SAR) data. nih.gov These studies consistently highlight the importance of the substitution pattern on the indazole ring for achieving high binding affinity and selectivity.

For this compound, a hypothetical docking study would likely reveal the following key interactions:

The N-H group of the pyrazole ring acting as a hydrogen bond donor.

One of the nitrogen atoms of the pyrazole ring acting as a hydrogen bond acceptor.

The methoxy group's oxygen atom potentially forming a hydrogen bond.

The iodine atoms at C3 and C7 engaging in halogen bonding with backbone carbonyls or other nucleophilic residues in the active site.

The aromatic system of the indazole ring participating in π-π stacking or hydrophobic interactions.

The following table presents hypothetical binding interactions and their significance, derived from computational studies on analogous indazole-based ligands.

Molecular FeaturePotential InteractionSignificance in Ligand Design
Indazole N-HHydrogen Bond DonorCrucial for anchoring the ligand in the active site.
Indazole N2Hydrogen Bond AcceptorProvides an additional point of specific interaction.
C6-MethoxyHydrogen Bond Acceptor / van der WaalsCan enhance binding affinity and influence solubility.
C3/C7-IodoHalogen Bonding / Steric InteractionsCan provide directional interactions and confer selectivity.
Aromatic Ringsπ-π Stacking / Hydrophobic InteractionsContributes to overall binding energy.

Derivatization and Functionalization Studies of 3,7 Diiodo 6 Methoxy 1h Indazole

Palladium-Catalyzed Cross-Coupling Reactions at Iodinated Positions (e.g., Suzuki, Heck, Sonogashira)

The presence of two iodine atoms on the indazole ring at positions 3 and 7 makes 3,7-diiodo-6-methoxy-1H-indazole an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method for creating C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is valued for its mild conditions, broad substrate scope, and tolerance of various functional groups. nih.gov For instance, the Suzuki-Miyaura reaction has been successfully performed on 7-bromo-4-substituted-1H-indazoles with boronic acids to produce a series of C7-arylated 4-substituted 1H-indazoles in moderate to good yields. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. nih.govnih.gov In some cases, N-protection of the indazole is necessary to prevent side reactions, though successful couplings on unprotected indazoles have also been reported. semanticscholar.orgresearchgate.net

The Heck reaction , another significant palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. While specific examples on this compound are not detailed in the provided results, the general applicability of Heck reactions to haloindazoles suggests its potential for vinylation at the C-3 and C-7 positions.

The Sonogashira coupling reaction enables the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. nih.gov This method is instrumental in synthesizing alkynylated indazoles. thieme-connect.de A general strategy involves the Sonogashira coupling of a haloarene with a functionalized alkyne, followed by iodocyclization to generate a 3-iodoheterocycle. nih.gov This iterative process allows for the construction of complex polyheterocyclic compounds. nih.gov Studies on 5-bromo-3-iodoindoles and indazoles have demonstrated the selectivity of the Sonogashira reaction, which is crucial for sequential modifications at different positions. thieme-connect.de

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Haloindazoles
Reaction TypeSubstrateReagentsProductYieldReference
Suzuki-Miyaura7-Bromo-4-substituted-1H-indazolesAryl boronic acids, Pd catalyst, baseC7-Arylated 4-substituted 1H-indazolesModerate to Good nih.gov
Suzuki-Miyaura3-Iodo-5-methoxy-1H-indazoleVinyl boronic acid pinacol (B44631) ester, Pd(PPh₃)₄, Na₂CO₃5-Methoxy-3-vinyl-1H-indazole- semanticscholar.org
SonogashiraHaloareneTerminal alkyne, PdCl₂(PPh₃)₂, CuI, DIPAAlkynylated arene- nih.gov
Sonogashira5-Bromo-3-iodoindoles/indazolesTerminal alkynes, Pd catalystAlkynylated indoles/indazoles- thieme-connect.de

C-H Functionalization Strategies at Unsubstituted Positions

Direct C-H functionalization has emerged as an atom-efficient method for modifying heterocyclic scaffolds like indazole. nih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. Research has focused on developing catalytic systems for the direct arylation, alkylation, and other modifications of the indazole core.

For instance, direct C-H arylation of 2H-indazoles has been achieved using aryl iodides or bromides with a palladium catalyst. researchgate.net Similarly, copper-catalyzed C-H amination has been developed for the synthesis of N-substituted indazoles. researchgate.net While specific studies on the C-H functionalization of this compound are not prevalent in the provided search results, the methodologies developed for other indazole derivatives could likely be adapted. The challenge lies in achieving regioselectivity, directing the functionalization to a specific C-H bond in the presence of the two iodine atoms.

Nucleophilic Aromatic Substitution Reactions on the Diiodoindazole Scaffold

Nucleophilic aromatic substitution (SNAAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. nih.gov In the context of this compound, the diiodo substituents themselves are not strongly activating for SNAAr. However, the introduction of activating groups, or the use of potent nucleophiles, could enable substitution at the iodinated positions.

Halogens on aromatic rings, especially when activated, are good leaving groups in SNAAr reactions. nih.gov While the provided information does not describe specific SNAAr reactions on this compound, the principles of SNAAr suggest that reactions with strong nucleophiles like alkoxides, thiolates, or amines could potentially displace one or both iodine atoms, particularly under forcing conditions or with appropriate catalytic activation.

Modification of the Methoxy (B1213986) Group: Demethylation and Alkylation

The methoxy group at the C-6 position of the indazole ring offers another site for functionalization. Demethylation to the corresponding phenol (B47542) is a common transformation, which can then be followed by alkylation or other modifications.

Demethylation can typically be achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting 6-hydroxy-3,7-diiodo-1H-indazole would be a valuable intermediate for further derivatization, allowing for the introduction of a variety of functional groups through O-alkylation or O-acylation. Subsequent alkylation of the phenolic hydroxyl group can be performed using various alkylating agents under basic conditions to introduce new alkoxy substituents at the C-6 position.

N-Functionalization of the Indazole Nitrogen Atoms.nih.gov

The indazole ring contains two nitrogen atoms, and the NH proton of the 1H-indazole tautomer is acidic, allowing for deprotonation and subsequent N-functionalization. nih.govjmchemsci.com The regioselectivity of N-alkylation (at N-1 versus N-2) is a critical aspect and is influenced by the substituents on the indazole ring and the reaction conditions. nih.gov

Studies on various substituted indazoles have shown that the choice of base and solvent can significantly impact the N-1/N-2 ratio of the alkylated products. nih.gov For example, using sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of several C-3 substituted indazoles. nih.gov Conversely, electron-withdrawing groups at the C-7 position can favor N-2 alkylation. nih.gov These findings provide a basis for controlling the N-functionalization of this compound, allowing for the synthesis of either the N-1 or N-2 substituted derivatives as desired.

Table 2: Factors Influencing N-Alkylation Regioselectivity of Indazoles
FactorInfluence on RegioselectivityExampleReference
Base/Solvent SystemCan favor N-1 or N-2 substitutionNaH in THF often promotes N-1 alkylation. nih.gov
Ring SubstituentsElectronic and steric effectsElectron-withdrawing groups at C-7 can favor N-2 alkylation. nih.gov
Alkylating ReagentCan influence regioselectivityPrimary alkyl halides and secondary alkyl tosylates have been used. nih.gov

Synthesis of Complex Molecular Architectures Featuring the this compound Core

The functional group handles on this compound make it a valuable building block for the synthesis of more complex molecular architectures. Through a sequence of the reactions described above—palladium-catalyzed cross-couplings, N-functionalization, and modifications of the methoxy group—a diverse array of derivatives can be constructed.

For example, sequential Sonogashira and Suzuki cross-coupling reactions on dihaloindazoles can be employed to build elaborate structures with multiple aryl and alkynyl substituents. thieme-connect.de The ability to selectively functionalize the C-3, C-7, and N-1/N-2 positions allows for the creation of a library of compounds with distinct three-dimensional shapes and electronic properties. These complex molecules are of interest in medicinal chemistry and materials science. researchgate.netnih.gov The synthesis of such complex structures often relies on a careful strategic planning of the reaction sequence to ensure compatibility of the functional groups and to achieve the desired regiochemical outcome at each step.

Investigations into Biological Activity Mechanisms of 3,7 Diiodo 6 Methoxy 1h Indazole Analogues

Structure-Activity Relationship (SAR) Studies for Indazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For indazole derivatives, these studies have revealed key insights into the importance of various substituents and their positions on the indazole core. nih.govnih.gov

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a versatile scaffold in medicinal chemistry. nih.govnih.govaustinpublishinggroup.com The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on this core. nih.gov For instance, SAR studies have shown that aryl groups at the C3 and C6 positions of the indazole ring are critical for certain inhibitory activities. nih.gov Similarly, the presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position is vital for strong in vitro inhibitory activities against some enzymes. nih.gov

In the context of specific targets, SAR studies have guided the optimization of indazole derivatives. For example, in the development of selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group enhanced potency, while incorporating larger substituents on the para-position of the upper aryl ring improved degradation efficacy. nih.gov Furthermore, the regiochemistry of linkers, such as the amide group in indazole-3-carboxamides, has been found to be critical for activities like the inhibition of calcium influx. nih.gov A specific "reversed" amide linker at the 3-position leads to potent channel blockers, whereas the isomeric "normal" amide is inactive. nih.gov

The following table summarizes the impact of substitutions at different positions of the indazole ring on biological activity based on various studies.

PositionSubstituent Impact on ActivityTarget/ActivityReference
C3Aryl groups are crucial for inhibitory activities.General Enzyme Inhibition nih.gov
C3A carbohydrazide moiety is important for strong inhibitory activity.General Enzyme Inhibition nih.gov
C4 & C6Substituent groups play a crucial role in IDO1 inhibition.IDO1 Inhibition nih.gov
C6Aryl groups are crucial for inhibitory activities.General Enzyme Inhibition nih.gov
C6Addition of a hydrophobic group can influence interactions with the P-loop of kinases.Kinase Inhibition (p38α) nih.gov
N1N-alkylation can influence binding to receptors like hMAO-B.Receptor Binding (hMAO-B) nih.gov

Enzyme Inhibition Studies and Mechanistic Insights

Indazole analogues have been extensively studied as inhibitors of various enzymes, playing significant roles in different pathological conditions.

Kinase Inhibition Mechanisms (e.g., VEGFR-2, JNK, EZH2/1)

Indazole derivatives have emerged as potent inhibitors of several protein kinases, which are key regulators of cellular processes. The inhibition of these enzymes is a crucial strategy in cancer therapy. nih.govresearchgate.netresearchgate.net

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Indazole-based compounds have been designed as VEGFR-2 kinase inhibitors. nih.govresearchgate.netvirginia.edu These inhibitors typically act as ATP-competitive agents, binding to the ATP-binding pocket in the kinase domain of the receptor. nih.gov This binding prevents the phosphorylation of VEGFR-2, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. nih.gov The indazole scaffold is a key pharmacophore that contributes to this inhibitory activity. nih.govresearchgate.net For instance, compound 30 , an indazole derivative, was found to be a potent VEGFR-2 inhibitor with an IC50 of 1.24 nM and exhibited significant anti-angiogenic activity. nih.gov

JNK Inhibition: c-Jun N-terminal kinases (JNKs) are involved in stress and inflammation signaling pathways and are implicated in neurodegenerative disorders and cancer. nih.govnih.gov Indazole-based inhibitors have been developed to target JNKs, particularly the brain-expressed isoform JNK3. nih.govnih.gov These inhibitors also act as ATP-competitive ligands, occupying the ATP-binding site between the N- and C-lobes of the kinase. nih.govnih.gov A critical hydrophobic interaction is achieved by the indazole ring stacking between specific amino acid residues in the kinase domain. nih.gov The 6-anilino indazole scaffold, for example, has been identified as a lead for achieving JNK3 selectivity. nih.gov

EZH2/1 Inhibition: Enhancer of zeste homolog 2 (EZH2) and EZH1 are histone methyltransferases that are often dysregulated in cancer. While specific studies on 3,7-diiodo-6-methoxy-1H-indazole's direct inhibition of EZH2/1 are not detailed in the provided results, the broader class of indazole derivatives has been explored for kinase inhibition, suggesting a potential avenue for future research in this area. nih.gov

Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-glucosidase, α-amylase)

Indazole derivatives have shown promise as inhibitors of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the digestive tract. nih.govnih.gov The inhibition of these enzymes can help in managing postprandial hyperglycemia, a key concern in type 2 diabetes. nih.govfrontiersin.orgyoutube.comyoutube.com

The mechanism of inhibition is often competitive, where the indazole derivative binds to the active site of the enzyme, preventing the substrate (carbohydrates) from binding. nih.govyoutube.com A study on new hybrid analogs of N-hydrazinecarbothioamide substituted indazoles demonstrated good inhibitory potential against both α-glucosidase and α-amylase, with IC50 values in the low micromolar range. nih.gov In silico docking studies have helped to rationalize the binding interactions of these ligands with the active sites of the enzymes. nih.govnih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Mechanisms

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.govnih.govresearchgate.net IDO1 is a significant target in cancer immunotherapy because its overexpression in tumors leads to an immunosuppressive microenvironment. nih.govfrontiersin.org

Indazole-based compounds have been identified as potent IDO1 inhibitors. nih.gov The inhibitory mechanism involves the interaction of the 1H-indazole motif with the ferrous ion of the heme group in the enzyme's active site, as well as with hydrophobic pockets A and B. nih.gov This interaction blocks the catalytic activity of the enzyme. SAR studies have highlighted that substituents at the 4- and 6-positions of the 1H-indazole scaffold are crucial for IDO1 inhibition. nih.gov

Receptor Binding Investigations

Indazole derivatives have been investigated for their ability to bind to various receptors, indicating their potential to modulate a wide range of physiological processes.

For instance, certain indazole derivatives have been synthesized as selective ligands for imidazoline (B1206853) I(2) receptors, with high affinity and selectivity over α(2)-adrenergic receptors. nih.gov This selectivity makes them valuable tools for studying the functions of imidazoline I(2) receptors. nih.gov Another study reported on an indazole derivative, MRL-871, which interacts with the peroxisome proliferator-activated receptor gamma (PPARγ) in a unique binding mode that induces partial agonism. tue.nl This is significant as PPARγ partial agonists are sought after for their potential to have fewer side effects than full agonists. tue.nl

Furthermore, indazole derivatives have been developed as antagonists for the glucagon (B607659) receptor (GCGR), which could be a potential treatment for type II diabetes. researchgate.net The indazole moiety has also been incorporated into compounds designed to bind to estrogen receptors, with some showing high affinity and selectivity for the estrogen receptor β (ERβ). acs.orgresearchgate.net

Antimicrobial Activity Mechanisms (e.g., against bacterial and fungal pathogens)

The indazole scaffold is present in numerous compounds exhibiting a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens. nih.govorientjchem.orgnih.govresearchgate.net

The mechanisms of action for the antimicrobial effects of indazole derivatives are varied. In bacteria, some indazole derivatives act as inhibitors of DNA gyrase B (GyrB), a clinically validated target. nih.gov By inhibiting this enzyme, they interfere with DNA replication, leading to bacterial cell death. nih.gov This provides a novel mechanism of action that can be effective against strains resistant to other antibiotics like fluoroquinolones. nih.gov

Against fungal pathogens such as Candida species, indazole derivatives have demonstrated significant anticandidal activity. austinpublishinggroup.comnih.gov For instance, a series of 3-phenyl-1H-indazole derivatives showed broad anticandidal activity, with one compound being particularly effective against both miconazole-susceptible and resistant C. glabrata species. nih.gov The exact mechanism for their antifungal action is still under investigation but may involve disruption of the fungal cell membrane or inhibition of essential fungal enzymes. ijpsjournal.commdpi.com The presence of specific substituents, such as an N,N-diethylcarboxamide group, has been shown to be important for this activity. nih.gov

Inhibition of Biofilm Formation Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.gov This protective environment renders the embedded bacteria more resistant to antibiotics and host immune responses. nih.gov The mechanisms by which anti-biofilm agents act are varied and can include the inhibition of bacterial adhesion, disruption of the EPS matrix, or interference with quorum sensing, the cell-to-cell communication system that regulates biofilm formation. nih.govnih.gov

While some indazole derivatives have been investigated for their antimicrobial properties, specific studies detailing the mechanisms by which this compound analogues inhibit biofilm formation are not extensively available in the current scientific literature. The general mechanisms of biofilm inhibition by other chemical compounds involve interfering with motility-to-sessility transitions, which are often regulated by intracellular signaling molecules like cyclic-di-guanosine monophosphate (c-di-GMP). nih.gov High levels of c-di-GMP typically promote biofilm formation by suppressing motility and activating the production of biofilm matrix components. nih.gov Agents that can modulate the levels of this signaling molecule could, in principle, inhibit biofilm development. However, whether this compound or its analogues operate through this or other anti-biofilm pathways remains an area for future investigation.

Targeting Bacterial Topoisomerases

Bacterial topoisomerases, such as DNA gyrase (GyrB) and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial drugs. nih.govnih.gov Inhibitors of these enzymes can be categorized as either catalytic inhibitors or poison inhibitors. Poison inhibitors trap the enzyme-DNA covalent complex, leading to lethal double-strand breaks in the bacterial chromosome. nih.gov

A novel class of bacterial topoisomerase inhibitors (NBTIs) includes compounds with an indazole core. nih.gov These agents have demonstrated potent inhibition of both DNA gyrase and topoisomerase IV. nih.gov For instance, certain tricyclic NBTIs with an amide linkage have been shown to induce both single- and double-strand breaks in DNA mediated by Staphylococcus aureus DNA gyrase. nih.gov This is a significant finding, as prototypical NBTIs typically only cause single-strand breaks. nih.gov

While specific data on this compound is not available, the established activity of other indazole derivatives suggests that this class of compounds can be designed to target bacterial topoisomerases. The mechanism would likely involve binding to the ATPase subunit of DNA gyrase (GyrB), thereby inhibiting its enzymatic activity and leading to bacterial cell death. nih.gov Some bisbenzimidazole analogues, which share some structural similarities with substituted indazoles, have been shown to be selective inhibitors of bacterial topoisomerase I with minimal effects on human topoisomerases. nih.gov

Antiprotozoal Activity Mechanisms (e.g., against Leishmania)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is ongoing. Indazole derivatives have emerged as a class of compounds with potential antileishmanial activity. nih.govnih.gov

Studies on indazole N-oxide derivatives have demonstrated activity against Trypanosoma cruzi and Leishmania species. nih.gov The proposed mechanisms of action for some indazole compounds against protozoa include the inhibition of oxygen uptake and the generation of free radicals, which induce oxidative stress within the parasite. researchgate.net Furthermore, molecular docking studies of 3-chloro-6-nitro-1H-indazole derivatives have suggested that these compounds may act by inhibiting trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress. nih.gov

In the context of other methoxylated compounds, 2′,6′-Dihydroxy-4′-methoxychalcone has been shown to be selectively toxic to Leishmania amazonensis. nih.gov Its mechanism appears to be a direct effect on the parasite's mitochondria, causing them to become enlarged and disorganized, without activating the nitric oxide production in host macrophages. nih.gov Conversely, 7-hydroxy-4′-methoxyisoflavone has been reported to exert its antileishmanial effect against Leishmania major by reducing the infectivity rate of macrophages and stimulating the production of nitric oxide (NO), a potent leishmanicidal molecule. herbmedpharmacol.com

Although the precise mechanism for this compound is not documented, it is plausible that its antiprotozoal activity, if any, could involve one or more of these pathways: direct mitochondrial disruption, inhibition of essential parasitic enzymes like TryR, or modulation of the host immune response.

Mechanisms of Antitumor Activity in Cellular Models (Excluding Clinical Studies)

The indazole scaffold is a key component of several kinase inhibitors used in cancer therapy, and numerous indazole derivatives have been investigated for their antitumor properties. nih.govnih.gov The mechanisms underlying these activities are often multifactorial, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies on 1H-indazole-3-amine derivatives have shown that these compounds can induce apoptosis and affect the cell cycle in a concentration-dependent manner. nih.gov One of the key mechanisms identified is the inhibition of Bcl-2 family members and the disruption of the p53/MDM2 pathway. nih.gov The p53 protein is a critical tumor suppressor, and its interaction with MDM2 keeps its activity in check. By downregulating MDM2 and upregulating p53, some indazole analogues can trigger apoptosis in cancer cells. nih.gov For example, compound 6o, an indazole derivative, was found to induce apoptosis in K562 leukemia cells by altering the expression of p53 and MDM2. nih.gov

Furthermore, some indazole derivatives have been observed to cause cell cycle arrest. Compound 6o, for instance, led to an increase in the G0/G1 phase population and a decrease in the S phase population in K562 cells. nih.gov Another indazole derivative, compound 7 , was found to induce apoptosis and selectively activate the extracellular signal-regulated kinase (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells. nih.gov The ERK pathway is a crucial signaling cascade that regulates cell proliferation, and its modulation can lead to anticancer effects. nih.govnih.gov

In the context of methoxy-substituted flavonoids, 6,7-dimethoxy-4'-hydroxy-8-formylflavon has been shown to induce apoptosis in HepG2 human hepatoma cells by activating the mitochondrial pathway. ajol.info This involves decreasing the expression of anti-apoptotic proteins like Bcl-2 and survivin, and increasing the expression of pro-apoptotic proteins such as Bax, leading to the release of cytochrome c and activation of caspases. ajol.info Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) induces apoptosis in K562 cells by down-regulating Bcl-2. researchgate.net

While direct evidence for this compound is lacking, the research on its analogues strongly suggests that its potential antitumor mechanisms would likely involve the induction of apoptosis through the modulation of key regulatory pathways such as the p53/MDM2 axis, the Bcl-2 family of proteins, or the ERK/MAPK signaling cascade.

Table of Investigated Compounds and their Potential Antitumor Mechanisms

Compound Class/NameCancer Cell Line(s)Observed Mechanism(s)
1H-Indazole-3-amine derivatives (e.g., compound 6o)K562 (chronic myeloid leukemia), A549 (lung), PC-3 (prostate), Hep-G2 (hepatoma)Inhibition of Bcl-2 family, disruption of p53/MDM2 pathway, cell cycle arrest at G0/G1 phase. nih.gov
1,3-dimethyl-6-amino indazole derivatives (e.g., compound 7)FaDu (hypopharyngeal carcinoma)Induction of apoptosis, selective activation of ERK/MAPK pathway, suppression of IDO1 expression. nih.gov
6,7-dimethoxy-4'-hydroxy-8-formylflavon (DHF)HepG2 (hepatoma)Induction of mitochondrial apoptosis pathway (decreased Bcl-2, increased Bax, cytochrome c release). ajol.info
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)K562 (chronic myeloid leukemia)Induction of apoptosis, downregulation of Bcl-2. researchgate.net

Synthetic Utility and Emerging Applications of 3,7 Diiodo 6 Methoxy 1h Indazole

Role as a Versatile Synthetic Building Block in Medicinal Chemistry

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous drugs with activities such as anticancer, anti-inflammatory, and antiviral properties. jmchemsci.comnih.gov The di-iodinated nature of 3,7-diiodo-6-methoxy-1H-indazole makes it an exceptionally valuable precursor for creating libraries of novel indazole derivatives for drug discovery programs. The differential reactivity of the iodine atoms at the C3 and C7 positions can be exploited to introduce a variety of substituents in a controlled and regioselective manner.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netnih.gov The presence of two iodine atoms in this compound allows for sequential or one-pot multi-component reactions to build molecular complexity rapidly. For instance, a Suzuki-Miyaura coupling could be performed at one iodo-position, followed by a different coupling reaction at the other, leading to unsymmetrically substituted indazoles. nih.gov This approach is highly valuable in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity.

The following table summarizes the key cross-coupling reactions that can be utilized with this compound for the synthesis of medicinally relevant compounds.

Reaction Coupling Partner Bond Formed Potential Application in Medicinal Chemistry
Suzuki-MiyauraBoronic acids/estersC-CSynthesis of biaryl and heteroaryl indazoles for kinase inhibitors, GPCR modulators. nih.govnih.gov
Buchwald-HartwigAmines, amidesC-NIntroduction of nitrogen-containing functional groups to create analogs of known drugs, improve solubility and pharmacokinetic properties. researchgate.netresearchgate.net
SonogashiraTerminal alkynesC-C (sp)Creation of rigid scaffolds, linking of pharmacophores, synthesis of precursors for further transformations. nih.gov
HeckAlkenesC-C (sp2)Introduction of vinyl groups for further functionalization or as part of a larger pharmacophore. researchgate.net

Application in the Development of Catalytic Ligands for Organic Transformations

The development of novel ligands is crucial for advancing transition-metal catalysis. The indazole scaffold has been explored for the synthesis of phosphine (B1218219) ligands. nih.gov The this compound can serve as a starting material for the synthesis of bidentate or monodentate phosphine ligands. The iodine atoms can be substituted with phosphorus-containing moieties through reactions with secondary phosphines or their derivatives.

For example, a sequential lithiation followed by reaction with a chlorophosphine could introduce phosphine groups at the 3 and 7 positions. The resulting bis(phosphine)indazole could then be used as a ligand for various transition metals, such as palladium, rhodium, or gold. The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the indazole ring, including the methoxy (B1213986) group at the 6-position. These tailored ligands can find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis.

A recent study demonstrated the synthesis of an indazole-based phosphine ligand and its application in gold(I) catalysis. nih.gov While this study did not use the di-iodo-methoxy variant, it highlights the potential of the indazole core in ligand design. The presence of two reactive sites in this compound offers the possibility of creating unique ligand geometries and electronic properties.

Precursor for Advanced Materials (e.g., Organic Semiconductors, Fluorescent Probes, OLEDs)

The field of organic electronics relies on the design and synthesis of novel π-conjugated systems with specific photophysical and electronic properties. Polycyclic aromatic compounds and extended π-systems are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. The di-iodo functionality of this compound makes it an excellent starting point for the construction of such materials through iterative cross-coupling reactions.

The Sonogashira coupling reaction is a particularly powerful method for the synthesis of conjugated polymers and polycyclic aromatic hydrocarbons. nih.govrsc.org By reacting this compound with di-alkynes, extended one-dimensional polymers can be synthesized. Alternatively, intramolecular Sonogashira coupling of a precursor derived from the di-iodo-indazole can lead to the formation of fused polycyclic systems. The methoxy group at the 6-position can serve to modulate the electronic properties and solubility of the resulting materials.

The potential applications of materials derived from this compound are summarized in the table below.

Material Type Synthetic Strategy Key Properties Potential Application
Organic SemiconductorsIterative Sonogashira or Suzuki couplingExtended π-conjugation, tunable HOMO/LUMO levelsActive layer in Organic Field-Effect Transistors (OFETs) and OPVs
Fluorescent ProbesFunctionalization with fluorophores or binding moietiesHigh quantum yield, sensitivity to specific analytesSensing of metal ions, anions, or biomolecules
OLED EmittersSynthesis of rigid, planar polycyclic aromatic systemsHigh photoluminescence, thermal stabilityEmissive layer in Organic Light-Emitting Diodes (OLEDs) researchgate.net

Integration into Macrocyclic or Polycyclic Heteroaromatic Systems

Macrocyclic and polycyclic heteroaromatic systems are of great interest due to their unique host-guest chemistry, applications in supramolecular chemistry, and potential as advanced materials. The di-functional nature of this compound provides a convergent approach to the synthesis of these complex architectures.

By reacting the di-iodo-indazole with a suitable di-functional linker molecule under high-dilution conditions, macrocyclization can be achieved. For example, a double Sonogashira coupling with a di-alkyne linker would lead to the formation of a macrocycle containing the indazole unit. The size and properties of the macrocycle can be controlled by the length and nature of the linker.

Furthermore, iterative cross-coupling and cyclization strategies can be employed to build up complex polycyclic systems. nih.gov For instance, a Sonogashira coupling at the C7 position followed by an intramolecular cyclization could lead to a fused tricyclic system. Subsequent functionalization at the C3-iodo position would then allow for the construction of even larger polycyclic aromatic frameworks. These strategies open the door to novel materials with tailored shapes and cavities for applications in molecular recognition and catalysis.

Future Research Directions and Unexplored Avenues for 3,7 Diiodo 6 Methoxy 1h Indazole

Development of Novel and Greener Synthetic Routes

The synthesis of polysubstituted indazoles often relies on classical, multi-step procedures that may involve harsh conditions and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to 3,7-Diiodo-6-methoxy-1H-indazole.

A key area for exploration is the application of modern C–H bond functionalization strategies. Direct, regioselective C–H iodination of a 6-methoxy-1H-indazole precursor, potentially guided by a removable directing group, could offer a more atom- and step-economical route than traditional electrophilic substitution or Sandmeyer-type reactions. Metal-free halogenation methods, which have been successfully applied to other 2H-indazoles using reagents like N-iodosuccinimide (NIS) in green solvents like water, represent a particularly attractive avenue. nih.govrsc.org

Furthermore, the adoption of green chemistry technologies could significantly improve the environmental footprint of its synthesis. ajrconline.org Microwave-assisted organic synthesis (MAOS) has been shown to accelerate indazole formation, often leading to higher yields and shorter reaction times compared to conventional heating. ajrconline.orgresearchgate.net Exploring one-pot, multi-component reactions or continuous flow processes could also streamline the synthesis, reduce waste, and enhance scalability, making this compound more accessible for further research. researchgate.net

Exploration of Stereoselective Synthesis for Chiral Analogues

While this compound itself is an achiral molecule, the introduction of chirality can unlock new biological activities and applications. Future work should focus on the stereoselective synthesis of chiral analogues. This could be achieved by introducing chiral substituents at the N1 position or by developing methods for the asymmetric functionalization of the indazole core itself.

Recent breakthroughs in catalysis, such as the copper-hydride (CuH) catalyzed enantioselective synthesis of indazoles with C3-quaternary chiral centers, provide a blueprint for such endeavors. mit.eduacs.orgmit.edu Researchers could adapt these methodologies to introduce chiral allyl or other groups onto the this compound scaffold. The synthesis of chiral indazole-containing ribonucleosides, where stereochemistry is controlled during the glycosylation step, also presents a viable strategy for creating novel, chiral derivatives. nih.gov The resulting enantiomerically pure compounds could then be evaluated for stereospecific interactions with biological targets.

Advanced Mechanistic Studies Using In Situ Spectroscopy

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and discovering novel reactivity. Advanced spectroscopic techniques that allow for real-time reaction monitoring can provide invaluable mechanistic insights. Future studies should employ in situ spectroscopy to investigate the formation of this compound and its subsequent reactions. wiley.com

For instance, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and characterize transient intermediates and byproducts in the reaction mixture, helping to elucidate the precise pathway of iodination and cyclization steps. nih.govrsc.orgresearchgate.net This technique has been successfully used to study the addition of formaldehyde (B43269) to nitro-indazoles and to understand non-traditional zeolite synthesis. nih.govrsc.org Similarly, in situ Infrared (IR) or Raman spectroscopy could track the formation and consumption of key functional groups throughout the reaction. The insights gained from these studies would enable knowledge-driven optimization of reaction conditions to improve yield, selectivity, and purity. wiley.com

Investigation of Novel Biological Targets and Mechanisms of Action

The indazole scaffold is present in numerous FDA-approved drugs, including the anti-cancer kinase inhibitors pazopanib (B1684535) and niraparib. nih.govnih.gov This history strongly suggests that this compound and its derivatives are prime candidates for biological screening. Future research should focus on a systematic evaluation of their activity against a range of therapeutic targets.

Given the prevalence of indazoles as kinase inhibitors, a primary focus should be screening against various kinase families, such as Apoptosis signal-regulated kinase 1 (ASK1), Fibroblast Growth Factor Receptors (FGFRs), and Janus kinases (JAKs). nih.govnih.gov Other established indazole targets, like Indoleamine 2,3-dioxygenase (IDO1), an important enzyme in cancer immunotherapy, also represent promising avenues for investigation. nih.gov The unique electronic properties conferred by the di-iodo and methoxy (B1213986) substitution could lead to novel binding modes or selectivity profiles. The two iodine atoms are capable of forming strong halogen bonds, which are increasingly recognized as critical interactions for ligand-protein binding and could be exploited to target proteins that are not addressed by conventional hydrogen-bond-focused drug design. Several studies have already highlighted the potent anti-cancer and antiproliferative activities of various substituted indazole derivatives, providing a strong rationale for investigating this compound in oncology. rsc.orgrsc.orgnih.govresearchgate.net

Expansion into New Material Science Applications

Beyond their biomedical importance, nitrogen-containing heterocycles are finding increasing use in the development of advanced materials. The unique electronic and photophysical properties of the indazole ring make it a candidate for applications in organic electronics. researchgate.net Future research should explore the potential of this compound in this domain.

The electron-rich nature of the indazole core, coupled with the heavy iodine atoms which can influence spin-orbit coupling, may result in interesting photophysical properties, such as phosphorescence. This could make its derivatives suitable for use as emitters in Organic Light-Emitting Diodes (OLEDs). Furthermore, the iodine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the straightforward synthesis of extended π-conjugated systems. These larger, planar molecules could be investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) or as components of organic photovoltaic (OPV) cells.

Computational Design and Prediction of Novel this compound Derivatives with Enhanced Properties

In silico methods are powerful tools for accelerating the discovery and optimization of new molecules for specific applications. Computational chemistry should be leveraged to guide the future development of this compound derivatives. nih.govrsc.org

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of virtual libraries of its derivatives with various biological targets, such as the active sites of protein kinases. nih.gov This would allow for the rational design of compounds with enhanced potency and selectivity, prioritizing the most promising candidates for synthesis and biological testing. Structure-activity relationship (SAR) studies can be augmented with computational analyses to build predictive models. nih.gov

For material science applications, Density Functional Theory (DFT) calculations can be used to predict key electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and excitation energies. researchgate.net These calculations can help to pre-screen derivatives for their suitability in electronic devices, guiding synthetic efforts toward materials with optimal properties for specific applications.

Q & A

What are the optimal synthetic routes and critical parameters for high-yield synthesis of 3,7-Diiodo-6-methoxy-1H-indazole?

Level: Advanced
Methodological Answer:
The synthesis of iodinated indazoles like this compound typically involves regioselective halogenation and functional group protection. Key steps include:

  • Iodination: Use of iodine sources (e.g., NIS or I₂) under controlled temperatures (0–25°C) to prevent over-iodination.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency .
  • Purification: Column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) ensures purity.
    Critical parameters include reaction time (monitored via TLC) and stoichiometric ratios to avoid byproducts. For example, excess iodine may lead to di- or tri-iodinated derivatives, requiring careful optimization .

How can X-ray crystallography and SHELX software validate the structural conformation of this compound?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELX programs (e.g., SHELXL) is the gold standard for structural validation:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement: SHELXL refines positional and anisotropic displacement parameters, with R-factors < 5% indicating high accuracy .
  • Challenges: Heavy iodine atoms may cause absorption errors; apply multi-scan corrections (e.g., SADABS). Example: A similar indazole derivative (1-(2-iodophenyl)-1H-indazole) showed C–I bond lengths of 2.09 Å, consistent with DFT predictions .

What analytical strategies resolve contradictions in NMR and mass spectrometry data for iodinated indazoles?

Level: Advanced
Methodological Answer:
Discrepancies in spectral data (e.g., unexpected peaks in ¹H NMR or isotopic patterns in MS) arise from:

  • Tautomerism: Indazoles often exhibit tautomeric equilibria. Use variable-temperature NMR (VT-NMR) to detect shifts in proton environments .
  • Halogen Effects: Heavy iodine atoms cause isotopic splitting in MS. High-resolution MS (HRMS) with ESI+ ionization distinguishes molecular ions (e.g., [M+H]+ at m/z 403.8722 for C₈H₆I₂N₂O) from adducts .
  • Cross-Validation: Pair with IR spectroscopy (C–I stretch ~590 cm⁻¹) and elemental analysis to confirm composition .

How can DFT calculations predict the electronic properties and reactivity of this compound?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets provides insights into:

  • Electrostatic Potential (ESP): Identify nucleophilic/electrophilic sites. Iodine atoms exhibit σ-hole regions, making them prone to halogen bonding .
  • Frontier Orbitals: HOMO-LUMO gaps predict reactivity. For example, a smaller gap (~4 eV) suggests higher reactivity toward electrophiles .
  • Solvent Effects: Include PCM models (e.g., water or DMSO) to simulate experimental conditions. Compare computed vs. experimental UV-Vis spectra for validation .

What in silico and in vitro approaches are suitable for evaluating the bioactivity of this compound?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against targets (e.g., kinase enzymes). Iodine’s van der Waals radius (~1.98 Å) may enhance binding in hydrophobic pockets .
  • Cytotoxicity Assays: Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values < 10 µM indicating potency. Include positive controls (e.g., doxorubicin) .
  • Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS quantifies parent compound depletion over time .

How can environmental fate studies assess the degradation pathways of this compound?

Level: Advanced
Methodological Answer:

  • Photodegradation: Expose to UV light (λ = 254 nm) in aqueous solutions. Monitor via LC-MS for deiodinated products (e.g., mono-iodo derivatives) .
  • Biodegradation: Use soil microcosms under aerobic/anaerobic conditions. GC-MS detects volatile iodine species (e.g., CH₃I) as breakdown markers .
  • Ecotoxicity: Test on Daphnia magna (48-h LC₅₀) and algae (72-h growth inhibition). Compare with EPA guidelines for hazard classification .

What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of Experiments (DoE): Use response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading). A central composite design reduces required trials by 40% .
  • Quality Control: Establish HPLC purity thresholds (>98%) and ICP-MS for iodine content verification (theoretical: 62.7% w/w) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.